molecular formula C12H18N2OS B1517852 2-Amino-N-isopropyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 1099656-17-3

2-Amino-N-isopropyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No. B1517852
CAS RN: 1099656-17-3
M. Wt: 238.35 g/mol
InChI Key: BWILEBUWTSSKSE-UHFFFAOYSA-N
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Description

“2-Amino-N-isopropyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide” is an active pharmaceutical intermediate . It is a derivative of thiophene, a very important class of heterocyclic compounds that have diverse applications in medicinal chemistry and material science . It has been reported to possess a wide range of therapeutic properties .


Synthesis Analysis

The synthesis of thiophene derivatives involves heterocyclization of various substrates . A multicomponent synthesis was employed for the synthesis of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate . An interesting cyclization was obtained when the amino-ester reacted with ethyl isothiocyanate to give the benzo[4,5]thieno[2,3-d][1,3]thiazin-4-one .


Molecular Structure Analysis

The molecular structure of “2-Amino-N-isopropyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide” is C9H12N2OS . The binding mode of the compounds and physicochemical properties were predicted via in silico studies .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “2-Amino-N-isopropyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide” include condensation of amino carboxyalkyl derivative of 4,5,6,7-tetrahydrobenzo[b]thiophene with salicylaldehyde . This yielded a potentially tridentate Schiff base (HSAT), which formed a series of copper (II) complexes .


Physical And Chemical Properties Analysis

Thiophene, the parent compound of “2-Amino-N-isopropyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide”, is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Mechanism of Action

The compounds synthesized from “2-Amino-N-isopropyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide” have been found to activate NRF2 . They disrupt the interaction between Kelch-like ECH-associated protein 1 (KEAP1) and NRF2 via interfering with the KEAP1’s Kelch domain .

Safety and Hazards

“2-Amino-N-isopropyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide” can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are recommended .

Future Directions

The compounds derived from “2-Amino-N-isopropyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide” have shown promising results in in vitro and in vivo studies for their antiproliferative potential . They have been found to induce apoptosis in MCF-7 cells with a significant reduction in cell viability . Future research could focus on further exploring the therapeutic potential of these compounds.

properties

IUPAC Name

2-amino-N-propan-2-yl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2OS/c1-7(2)14-12(15)10-8-5-3-4-6-9(8)16-11(10)13/h7H,3-6,13H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWILEBUWTSSKSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=C(SC2=C1CCCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-N-isopropyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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